molecular formula C12H11N3O2 B12835348 Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate

Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B12835348
M. Wt: 229.23 g/mol
InChI Key: JUMKUHYWJWTMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the reaction of 2-cyanomethylbenzimidazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific structural features, such as the cyanomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 7-(cyanomethyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-5-8(3-4-13)11-10(6-9)14-7-15-11/h5-7H,2-3H2,1H3,(H,14,15)

InChI Key

JUMKUHYWJWTMLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)NC=N2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.